Ciprofibrate Impurity D

Übersicht

Beschreibung

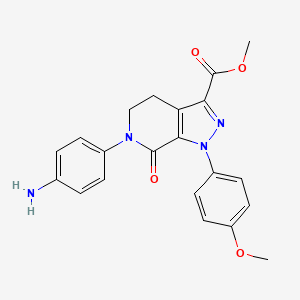

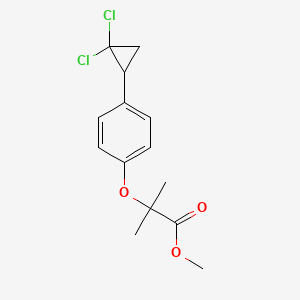

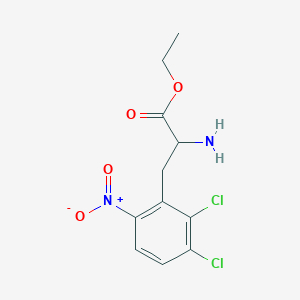

Molecular Structure Analysis

Ciprofibrate Impurity D has a molecular formula of C14H16Cl2O3 and a molecular weight of 303.18 . Its IUPAC name is methyl 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoate .Physical And Chemical Properties Analysis

Ciprofibrate Impurity D is a synthetic compound with a molecular weight of 303.18 and a molecular formula of C14H16Cl2O3 . Further physical and chemical properties specific to Ciprofibrate Impurity D are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Ciprofibrate and Its Impurities

Ciprofibrate is a highly lipophilic and poorly water-soluble drug, typically used for dyslipidemia treatment . Ciprofibrate Impurity D is one of the impurities of Ciprofibrate .

Use in Pharmacopoeia

Ciprofibrate, including its impurities, is used as a reference standard for laboratory tests as prescribed in the European Pharmacopoeia . The reference standard is established for use with the monograph(s): 2013 .

Analytical Information

The analytical information related to its intended use includes chromatogram(s)/spectrum . The uncertainty of the assigned value is not stated since it is considered to be negligible in relation to the defined limits of the method-specific assays for which the reference standard is used .

Instructions for Use

The container should not be opened until required for use. Allow the closed container to equilibrate at ambient temperature before opening to avoid uptake of moisture. Use “as is”. Do not dry/desiccate before use .

Storage Conditions

In the original container at +5°C ± 3°C, protected from light .

Quality Control in Pharmaceutical Production

Summary of Application

Ciprofibrate Impurity D is used as a reference standard in the quality control process of Ciprofibrate production . It helps ensure that the medications containing Ciprofibrate are safe and effective for patients .

Methods of Application

The quality control process involves comparing the impurity profile of the produced Ciprofibrate with the reference standards, including Ciprofibrate Impurity D . This is typically done using techniques like liquid chromatography .

Results or Outcomes

The use of Ciprofibrate Impurity D in quality control processes helps to ensure the consistency and safety of Ciprofibrate products .

Research and Development

Summary of Application

Ciprofibrate Impurity D can be used in research and development to study its effects and behavior in various conditions .

Methods of Application

This could involve conducting laboratory experiments to understand the stability of Ciprofibrate Impurity D under different conditions, its interactions with other substances, and its potential effects on biological systems .

Results or Outcomes

The outcomes of such research could contribute to the development of safer and more effective pharmaceutical products .

Safety And Hazards

Eigenschaften

IUPAC Name |

methyl 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16Cl2O3/c1-13(2,12(17)18-3)19-10-6-4-9(5-7-10)11-8-14(11,15)16/h4-7,11H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKMIJFOKKANKAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OC)OC1=CC=C(C=C1)C2CC2(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ciprofibrate Impurity D | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[2-(4-methoxyphenyl)hydrazinylidene]propanoate](/img/structure/B601573.png)